(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
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Overview
Description
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a benzyl-isopropyl-amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the use of a Gabriel synthesis, which employs phthalimide as a protected amine in an S_N2 reaction . The piperidine ring is then functionalized with the benzyl-isopropyl-amino moiety through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques, such as C(sp3)–H functionalization methods, which provide an ideal platform for medicinal chemistry . These methods often use commercially available catalysts and reagents to achieve high yields and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-hydroxyimide organocatalysts.
Reduction: Reduction reactions can be achieved using catalytic hydrogenation or reducing metals in acid.
Substitution: The compound can undergo substitution reactions, particularly at the amino and benzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: N-hydroxyimide organocatalysts.
Reducing agents: Catalytic hydrogenation or reducing metals.
Substitution reagents: Alkyl halides and strong bases like NaH or KH.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and benzyl-substituted amines . These compounds share structural similarities but may differ in their specific functional groups and chemical properties.
Uniqueness
(S)-2-Amino-1-{4-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is unique due to its specific combination of a piperidine ring, benzyl-isopropyl-amino moiety, and amino group
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)22(13-17-7-5-4-6-8-17)14-18-9-11-21(12-10-18)19(23)16(3)20/h4-8,15-16,18H,9-14,20H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDZBSHKBXYYIP-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)C(C)N)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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